molecular formula C17H29N7O3 B14945631 N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpentanehydrazide

N'-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-methylpentanehydrazide

Cat. No.: B14945631
M. Wt: 379.5 g/mol
InChI Key: IOLKACUXNFMMPW-UHFFFAOYSA-N
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Description

N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLPENTANEHYDRAZIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of morpholine groups attached to a triazine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLPENTANEHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with morpholine to introduce the morpholinyl groups. The resulting intermediate is further reacted with N-methylpentanehydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLPENTANEHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine hydrides. Substitution reactions can result in a variety of substituted triazine derivatives .

Scientific Research Applications

N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLPENTANEHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLPENTANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit the activity of histone deacetylases, which play a role in gene expression and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4,6-DI(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-YL]-N’-METHYLPENTANEHYDRAZIDE is unique due to its specific combination of morpholinyl groups and N-methylpentanehydrazide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C17H29N7O3

Molecular Weight

379.5 g/mol

IUPAC Name

N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-N'-methylpentanehydrazide

InChI

InChI=1S/C17H29N7O3/c1-3-4-5-14(25)21-22(2)15-18-16(23-6-10-26-11-7-23)20-17(19-15)24-8-12-27-13-9-24/h3-13H2,1-2H3,(H,21,25)

InChI Key

IOLKACUXNFMMPW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NN(C)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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